Acetone, oxime

描述

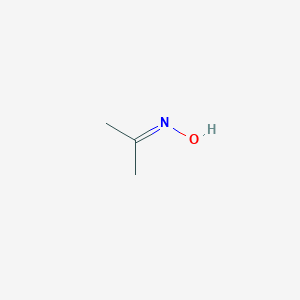

Acetone oxime (C₃H₇NO, (CH₃)₂CNOH) is a ketoxime synthesized via the ammoximation of acetone using hydrogen peroxide (H₂O₂) and ammonia (NH₃) over titanium silicalite-1 (TS-1) catalysts. This process achieves exceptional conversion rates (99%) and selectivity (94%), with minor by-products such as hydrazones and imines . The compound is stable at room temperature and resistant to atmospheric degradation for at least two weeks, making it suitable for synthetic applications . Its molecular structure features a hydroxylamine group (-NOH) attached to a dimethylketone backbone, enabling diverse reactivity in organic synthesis, coordination chemistry, and pharmacological studies .

属性

IUPAC Name |

N-propan-2-ylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJQJMDEXJWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020010 | |

| Record name | Acetoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS] | |

| Record name | Acetoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

133 °C, Boiling point = 134.8 °C at 728 mm Hg | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.9113 g/cm cu at 62 °C | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa) | |

| Record name | Acetoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Columnar prisms, Colorless crystals | |

CAS No. |

127-06-0 | |

| Record name | Acetone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX74TFD64T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | Acetoxime | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Synthetic Routes and Reaction Conditions

Acetone oxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:

(CH3)2CO+H2NOH→(CH3)2CNOH+H2O

This method involves the reaction of acetone with hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

In industrial settings, acetoxime is often produced via the ammoxidation of acetone in the presence of hydrogen peroxide. This process involves the catalytic oxidation of acetone with ammonia and hydrogen peroxide, resulting in the formation of acetoxime . Another method involves the use of a Zn/Cu hexagonal nanosheet catalyst to efficiently catalyze the coupling reaction between hydroxylamine and acetone under ambient conditions .

化学反应分析

Oxygen Scavenging Reaction

Acetone oxime acts as an efficient deoxygenation agent in boiler water systems by reacting with dissolved oxygen. This redox reaction proceeds under neutral aqueous conditions:

Key Features :

-

Application : Reduces dissolved oxygen in industrial boilers, preventing corrosion .

-

Advantage : Non-toxic alternative to hydrazine, with high oxygen removal efficiency .

Acid-Catalyzed Hydrolysis

In dilute acidic media, acetone oxime undergoes hydrolysis to regenerate acetone and hydroxylamine:

Conditions :

-

Facilitated by hydrochloric acid (HCl) or sulfuric acid.

Oxime Ligation in Bioconjugation

Acetone oxime participates in bioorthogonal conjugation with aldehydes/ketones via oxime bond formation. This reaction is significantly accelerated by saline (NaCl):

| NaCl Concentration | Rate Enhancement | Catalyst Synergy |

|---|---|---|

| 10 mM | 1.7× | – |

| 1 M | 7.3× | 20× (with 1 mM aniline) |

Mechanism :

-

Schiff Base Formation : Nucleophilic attack of the aminooxy group on the carbonyl carbon.

-

Dehydration : Stabilization of the charged transition state by NaCl, leading to oxime bond formation .

Applications :

Reaction with Potassium Permanganate

Acetone oxime reduces potassium permanganate (KMnO₄) at room temperature, causing rapid decolorization:

Significance :

Role of Saline in Oxime Formation

-

Transition State Stabilization : NaCl reduces the activation energy by stabilizing the zwitterionic intermediate during dehydration (supported by DFT calculations) .

-

Kinetic Profile : Pseudo-first-order kinetics observed under physiological conditions (pH 7.4, 25°C) .

Synergy with Organic Catalysts

科学研究应用

Organic Synthesis

Acetone oxime serves as a key reagent in organic synthesis. It is utilized to create various derivatives and compounds through its reactivity with aldehydes and ketones. Its ability to form oximes makes it essential in synthesizing more complex organic molecules .

Medicinal Chemistry

Recent studies have investigated acetone oxime's potential therapeutic applications. For instance, substituted acetone oxime derivatives have shown significant anti-inflammatory and analgesic activities comparable to standard drugs such as diclofenac sodium . The molecular docking studies suggest that these derivatives interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents.

Bioconjugation Techniques

Acetone oxime has been applied in bioconjugation reactions, particularly in labeling biomolecules. A study demonstrated that saline could enhance the kinetics of oxime formation at physiological pH, facilitating the bioorthogonal coupling of sensitive biomolecules like antibodies . This method allows for efficient labeling without extensive purification steps.

Corrosion Inhibition

As a deoxidation agent, acetone oxime is employed in industrial settings to prevent corrosion in boilers and pipelines. Its effectiveness as a corrosion inhibitor stems from its ability to form stable complexes with metal ions, thereby protecting metal surfaces from oxidation .

Environmental Chemistry

Acetone oxime's role in environmental chemistry includes its use in ozonation processes where it can lead to the formation of nitrate under specific conditions. This property is crucial for understanding its environmental impact and potential applications in pollution control .

Case Study 1: Anti-Inflammatory Activity

In a study examining various acetone oxime derivatives, compounds showed significant anti-inflammatory effects in vivo using a carrageenin-induced rat paw edema model. The most potent derivative exhibited effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of acetone oxime derivatives .

Case Study 2: Bioconjugation Reaction Efficiency

A recent investigation demonstrated that using saline as a catalyst significantly increased the reaction rate of acetone oxime formation with aldehydes at physiological conditions. This finding underscores the compound's utility in bioconjugation applications, particularly for sensitive biomolecules, enhancing its relevance in biochemical research .

作用机制

The mechanism of action of acetoxime involves its ability to release nitric oxide (NO) through oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The oxidation pathway involves the conversion of acetoxime to its corresponding nitroso compound, which then releases NO. This mechanism is crucial for its biological and therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Acetone oxime belongs to the oxime family, characterized by the general formula R₁R₂C=NOH. Below is a detailed comparison with structurally and functionally related oximes:

Cyclohexanone Oxime (C₆H₁₁NO)

- Synthesis: Produced via cyclohexanone ammoximation, analogous to acetone oxime.

- Reactivity : Exhibits similar meta-C–H functionalization efficiency in palladium-catalyzed reactions (14% NMR yield), comparable to acetone oxime .

- Applications : Used in industrial processes like the production of ε-caprolactam (nylon-6 precursor).

- Thermal Stability : Higher thermal stability due to its cyclic structure, making it preferable in high-temperature applications .

Acetaldehyde Oxime (C₂H₅NO)

- Synthesis : Derived from acetaldehyde and hydroxylamine.

- Oxygen Scavenging : Less effective than acetone oxime in boiler water treatment, with optimal performance at lower temperatures (50–150°C) .

- Pharmacology: Demonstrates negligible vasodilator activity in vivo due to moderate hydrophobicity, contrasting with hydrophilic oximes (e.g., formamidoxime) that show potent nitric oxide (NO)-donor effects .

Formaldehyde Oxime (CH₃NO)

- Reactivity : Serves as a model compound in computational studies due to its simplicity. Quantum chemical calculations reveal distinct reaction pathways compared to acetone oxime, particularly in intramolecular oxime transfer mechanisms .

- Applications: Limited industrial use but critical in theoretical chemistry for understanding oxime tautomerism .

Methyl Ethyl Ketoxime (MEKO, C₄H₉NO)

- Oxygen Scavenging : Outperforms acetone oxime in high-pressure systems (up to 13.7 MPa) due to enhanced steric protection of the oxime group .

- Industrial Use : Preferred in coatings and corrosion inhibition due to slower hydrolysis rates .

Table 1: Comparative Properties of Acetone Oxime and Analogues

Key Research Findings

Catalytic Efficiency: TS-1-catalyzed ammoximation of acetone is more efficient (99% conversion) than traditional methods for cyclohexanone oxime (85–90% yield) .

Oxygen Scavenging : Acetone oxime outperforms hydrazine derivatives in oxygen scavenging at elevated temperatures but is less effective than MEKO under high-pressure conditions .

Pharmacological Limitations : Despite in vitro vasorelaxant activity, acetone oxime’s slight hydrophobicity limits its in vivo efficacy compared to hydrophilic oximes like formamidoxime .

Synthetic Utility : Acetone oxime derivatives (e.g., oxime ethers, esters) are synthesized under mild conditions (acetone solvent, K₂CO₃) with >90% yields, demonstrating superior versatility over acetaldehyde oxime .

生物活性

Acetone oxime, a chemical compound derived from acetone, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

Acetone oxime can be synthesized through the ammoximation of acetone using hydrogen peroxide over titanium silicalite-1 (TS-1) catalysts. The reaction conditions significantly influence the yield and purity of the product, making it a subject of interest in synthetic organic chemistry .

Biological Activities

Acetone oxime exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that acetone oxime and its derivatives possess antibacterial effects against various pathogens. For instance, acetone O-(4-chlorophenylsulfonyl)oxime demonstrated partial antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae strains in vitro .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage, thereby potentially reducing the risk of degenerative diseases .

- Anticancer Activity : Recent research indicates that oximes, including acetone oxime, may exhibit anticancer properties by inhibiting certain kinases involved in cancer cell proliferation. This mechanism is similar to other oximes that have been studied for their reactivity with acetylcholinesterase and potential therapeutic roles in oncology .

The biological activity of acetone oxime can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Acetone oxime has been identified as a potential inhibitor of multiple kinases, which are critical in regulating cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells .

- Oxidative Stress Modulation : By acting as an antioxidant, acetone oxime can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of acetone O-(4-chlorophenylsulfonyl)oxime against several bacterial strains. The results indicated that while the compound showed some antimicrobial activity, further optimization of its structure is necessary to enhance efficacy. The study emphasized the need for in vivo testing to evaluate bioavailability and therapeutic potential .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of acetone oxime derivatives. It was found that these compounds could inhibit key signaling pathways involved in cancer progression. The study highlighted the importance of structural modifications to improve potency and selectivity against cancer cells .

Comparative Analysis of Biological Activities

| Activity Type | Acetone Oxime | Other Oximes |

|---|---|---|

| Antimicrobial | Moderate | Varies widely |

| Antioxidant | Yes | Yes |

| Anticancer | Potential | Established in several studies |

| Kinase Inhibition | Yes | Common among many oximes |

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing acetone oxime in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting acetone with hydroxylamine hydrochloride under controlled pH (~10) to maximize oxime formation . Characterization includes:

- Melting Point Analysis : Confirm purity (literature value: 61°C) .

- Spectroscopic Techniques : Use FT-IR to identify C=N and N-O stretches (~1600 cm⁻¹ and ~930 cm⁻¹) and ¹H NMR to resolve methyl proton signals (δ ~1.8–2.1 ppm) .

- Chromatography : HPLC or GC with flame ionization detection to assess purity (>99%) .

Q. How does acetone oxime function as a corrosion inhibitor, and what experimental parameters are critical for evaluating its efficacy?

- Methodological Answer : Acetone oxime acts as a deoxidizer by forming stable complexes with metal ions (e.g., Fe²⁺). Key experimental parameters include:

- Concentration : Test across 0.1–5 mM in aqueous systems.

- Temperature : Evaluate inhibition efficiency at 25–80°C to assess thermal stability .

- Electrochemical Methods : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify corrosion rates .

Q. What safety precautions are essential when handling acetone oxime in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 60°C) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

Advanced Research Questions

Q. How can computational methods clarify the reaction mechanisms involving acetone oxime, such as intramolecular oxime transfer?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates (e.g., water expulsion steps) to identify rate-determining barriers .

- Hydrogen-Bonding Analysis : Use molecular dynamics simulations to study solvent effects on reaction pathways .

- Comparative Studies : Contrast acetone oxime with formaldehyde oxime models to explain experimental discrepancies in intermediate stability .

Q. What strategies resolve contradictions in reported data on acetone oxime’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor decomposition kinetics in buffered solutions (pH 2–12) via UV-Vis spectroscopy.

- Data Normalization : Account for temperature and ionic strength variations across studies .

- Advanced Analytics : Employ LC-MS to detect hydrolysis byproducts (e.g., hydroxylamine) .

Q. How can researchers design experiments to explore acetone oxime’s role in transition-metal coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React acetone oxime with Ni²⁺/Co²⁺ salts in ethanol/water mixtures.

- Characterization Tools :

- X-ray Crystallography : Resolve ligand geometry and metal-oxime bonding .

- Magnetic Susceptibility : Assess electronic structure in octahedral complexes .

- Stability Testing : Expose complexes to O₂/H₂O to evaluate oxidative degradation .

Key Considerations for Research Design

- Reproducibility : Document experimental conditions (e.g., solvent purity, stirring rates) to align with Beilstein Journal guidelines .

- Data Contradictions : Use meta-analysis frameworks to reconcile divergent results, emphasizing controlled variables .

- Ethical Compliance : Adhere to safety protocols for hazardous reagents and cite primary literature for synthetic procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。